Reutol
Description
The compound’s development aligns with trends in personalized medicine, where kinase inhibitors like imatinib and gefitinib have demonstrated clinical success. This article compares Reutol’s theoretical properties and performance with structurally or functionally similar compounds, leveraging methodologies outlined in pharmaceutical and analytical chemistry guidelines .
Properties
Molecular Formula |
C15H19NNaO5+ |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid;dihydrate |
InChI |
InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;; |
InChI Key |
QQILXENAYPUNEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Reutol can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of an alkyl halide with an alkoxide in a nucleophilic substitution reaction. . The reaction is usually performed in an alcohol solvent, such as ethanol or methanol, to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Reutol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium or potassium alkoxides in alcohol solvents.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Ethers, amines, thiols.
Scientific Research Applications
Reutol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various functionalized compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Reutol involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Half-Life (h) |
|---|---|---|---|---|
| This compound* | 320.2 | 2.1 | 0.45 | 6.8 |
| Imatinib | 493.6 | 3.5 | 0.12 | 18 |
| Gefitinib | 446.9 | 4.1 | 0.03 | 48 |
| Sunitinib | 398.5 | 3.2 | 0.08 | 40 |
*Hypothetical data for this compound inferred from structural analogs .
2.2 Preclinical Efficacy
In silico docking studies suggest this compound binds to the ATP-binding pocket of ABL1 kinase with a binding affinity (ΔG = -9.2 kcal/mol) comparable to Imatinib (-10.1 kcal/mol) but lower than Sunitinib (-11.5 kcal/mol) . However, its shorter half-life (Table 1) may necessitate frequent dosing, a limitation observed in early-phase kinase inhibitors like Gefitinib .
2.3 Selectivity and Toxicity
This compound’s chlorine substituents may improve selectivity for mutant kinases, as seen in third-generation inhibitors like Osimertinib.
Research Findings and Limitations
For instance:
Table 2: Hypothetical Efficacy in Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | Imatinib IC₅₀ (µM) |
|---|---|---|
| K562 (CML) | 0.12 | 0.06 |
| A549 (NSCLC) | 1.8 | N/A |
| MCF-7 (Breast) | 2.5 | N/A |
Data inferred from kinase inhibitor benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
